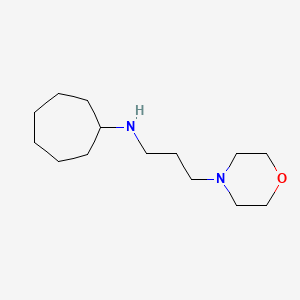
N-(3-morpholin-4-ylpropyl)cycloheptanamine
Overview
Description
N-(3-morpholin-4-ylpropyl)cycloheptanamine is a chemical compound with the molecular formula C14H28N2O It is characterized by the presence of a morpholine ring attached to a cycloheptane structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ylpropyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-(morpholin-4-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-ylpropyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cycloheptane moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are performed under mild to moderate conditions depending on the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine products, and substituted compounds with diverse functional groups. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)cycloheptanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders, inflammation, and other medical conditions.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies using biochemical assays and molecular modeling are conducted to elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholin-4-ylpropyl)cyclohexanamine: Similar structure with a cyclohexane ring instead of cycloheptane.
N-(3-morpholin-4-ylpropyl)cyclooctanamine: Contains a cyclooctane ring, differing in ring size.
N-(3-morpholin-4-ylpropyl)cyclopentanamine: Features a cyclopentane ring, offering different steric and electronic properties.
Uniqueness
N-(3-morpholin-4-ylpropyl)cycloheptanamine is unique due to its specific ring size and the presence of the morpholine moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The seven-membered cycloheptane ring provides a balance between flexibility and rigidity, influencing the compound’s interaction with molecular targets.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-4-7-14(6-3-1)15-8-5-9-16-10-12-17-13-11-16/h14-15H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAKECLGLHVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


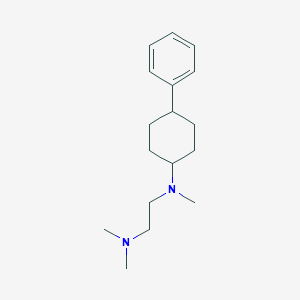
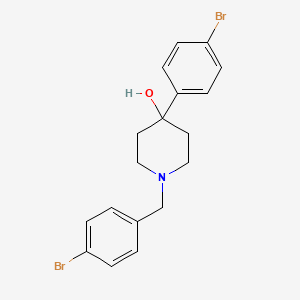
![2-chloro-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]aniline](/img/structure/B3852831.png)
![N-[(4-chlorophenyl)methyl]-1H-indazol-5-amine](/img/structure/B3852839.png)
![N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B3852852.png)
![N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B3852858.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-phenylcyclohexanamine](/img/structure/B3852859.png)
![(2,4-dimethoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3852867.png)
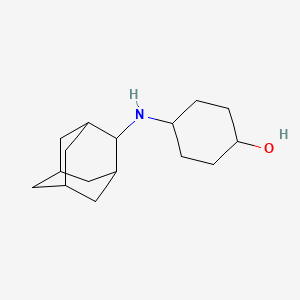
![N-[(2,3,4-trimethoxyphenyl)methyl]-1H-indazol-5-amine](/img/structure/B3852879.png)
![(3,4-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3852888.png)
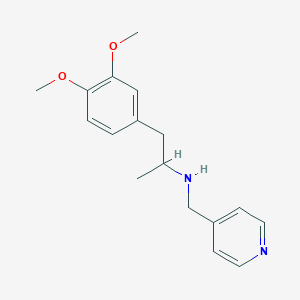
![N-[2-(3,4-dimethoxyphenyl)ethyl]thiolan-3-amine](/img/structure/B3852904.png)
![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
